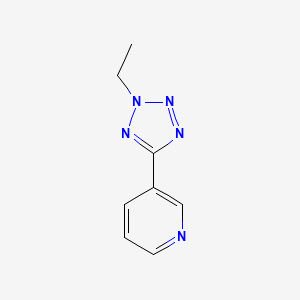
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety. Tetrazoles are known for their high nitrogen content and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and application in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine typically involves the reaction of 2-ethyl-2H-tetrazole with a pyridine derivative. One common method is the Chan–Evans–Lam coupling reaction, where 2-ethyl-2H-tetrazole is treated with pyridin-3-ylboronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the pyridine ring or the tetrazole moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or tetrazole moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while reduction of the pyridine ring can produce dihydropyridine derivatives.
Scientific Research Applications
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and energy density.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine involves its interaction with molecular targets in biological systems. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s pharmacological effects, such as inhibition of specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: This compound features a phenyl group instead of an ethyl group on the tetrazole ring.
3-(2H-Tetrazol-5-yl)pyridine: Lacks the ethyl substitution on the tetrazole ring.
Uniqueness
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine is unique due to the presence of the ethyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
IUPAC Name |
3-(2-ethyltetrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-13-11-8(10-12-13)7-4-3-5-9-6-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSGFKSFZPCLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













